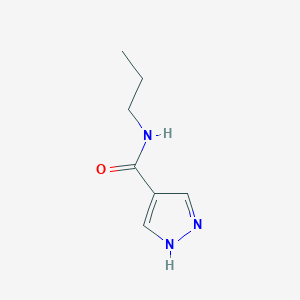

N-propyl-1H-pyrazole-4-carboxamide

Description

Significance of Pyrazole (B372694) Core in Medicinal Chemistry and Related Fields

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in the field of medicinal chemistry. sioc-journal.cngoogle.com Its structural and electronic properties make it a versatile scaffold for the design and synthesis of a wide array of biologically active compounds. nih.gov The ability of the pyrazole ring to act as a bioisostere for an aryl group can enhance properties like lipophilicity and solubility in drug candidates. nih.gov Furthermore, the amphoteric nature of the pyrazole core allows for the straightforward introduction of various functional groups, facilitating the creation of diverse chemical libraries for screening. epa.gov

The significance of the pyrazole core is underscored by its presence in numerous commercially available drugs. nih.gov These include the anti-inflammatory drug celecoxib, the analgesic difenamizole, and the anabolic steroid stanozolol. epa.gov Beyond these, a multitude of pyrazole-containing compounds have been investigated for a broad spectrum of pharmacological activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, and anticonvulsant properties. google.comsigmaaldrich.com In the realm of agrochemicals, pyrazole carboxamides are widely utilized for crop protection, demonstrating both insecticidal and fungicidal activities. nih.govresearchgate.net The continued exploration of pyrazole derivatives in drug discovery and materials science highlights the enduring importance of this chemical motif. nih.govresearchgate.net

Overview of N-propyl-1H-pyrazole-4-carboxamide within Pyrazole Compound Research

Within the extensive family of pyrazole derivatives, this compound represents a specific molecule of interest. While direct and extensive research focusing solely on this compound is not widely present in publicly accessible literature, its structural components suggest its role as a key intermediate or a member of a class of compounds with recognized biological potential. The broader class of 1H-pyrazole-4-carboxamides has been the subject of various studies, particularly in the development of agents with acaricidal and nematocidal properties. sioc-journal.cnsigmaaldrich.com

Research into related structures provides insight into the potential areas of interest for this compound. For instance, derivatives of 1H-pyrazole-4-carboxamide have been synthesized and evaluated for their effectiveness against agricultural pests like Tetranychus cinnabarinus (a species of spider mite). sioc-journal.cn Furthermore, studies on other N-substituted pyrazole carboxamides have revealed their potential as inhibitors of enzymes such as succinate (B1194679) dehydrogenase, a target for fungicides.

The synthesis of pyrazole carboxamide derivatives is a well-established area of organic chemistry, often involving the coupling of a pyrazole carboxylic acid with an appropriate amine. google.com The specific introduction of an N-propyl group onto the carboxamide function of the 1H-pyrazole-4-carboxylic acid core would yield the target compound. While detailed research findings on this compound are limited, the established biological activities of closely related pyrazole carboxamides suggest that it could be a valuable compound for further investigation in medicinal and agricultural chemistry.

Compound Data

Below are data tables for the parent compound, 1H-pyrazole-4-carboxamide, and a related N-propyl pyrazole derivative, providing key chemical information.

Table 1: Properties of 1H-pyrazole-4-carboxamide

| Property | Value | Source |

| Molecular Formula | C4H5N3O | PubChem |

| Molecular Weight | 111.10 g/mol | PubChem |

| IUPAC Name | 1H-pyrazole-4-carboxamide | PubChem |

| CAS Number | 437701-80-9 | PubChem |

Table 2: Properties of 4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide

| Property | Value | Source |

| Molecular Formula | C8H14N4O | Sigma-Aldrich |

| Molecular Weight | 182.22 g/mol | Sigma-Aldrich |

| Melting Point | 98-101 °C | Sigma-Aldrich |

| CAS Number | 139756-02-8 | Sigma-Aldrich |

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3O |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

N-propyl-1H-pyrazole-4-carboxamide |

InChI |

InChI=1S/C7H11N3O/c1-2-3-8-7(11)6-4-9-10-5-6/h4-5H,2-3H2,1H3,(H,8,11)(H,9,10) |

InChI Key |

NIEADRHTHWORFT-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)C1=CNN=C1 |

Origin of Product |

United States |

Synthetic Methodologies for N Propyl 1h Pyrazole 4 Carboxamide and Its Analogues

Established Synthetic Routes for Pyrazole-4-carboxamides

The construction of the pyrazole-4-carboxamide core is central to the synthesis of the target compound and its derivatives. Several well-established routes are utilized, often involving the formation of a key intermediate, such as a pyrazole-4-carboxylic acid or its corresponding ester or aldehyde, followed by amidation.

The synthesis of pyrazole-4-carboxamides is often achieved through pragmatic multistep sequences. A common strategy involves the initial formation of the pyrazole (B372694) ring, followed by the introduction and manipulation of functional groups at the 4-position to build the carboxamide side chain.

One prevalent multistep approach begins with the synthesis of a 1-(4-nitrophenyl)-1H-pyrazole derivative through a cyclocondensation reaction. This intermediate is then subjected to a reduction of the nitro group to form the corresponding aniline. Subsequent reactions can then be carried out to introduce the carboxamide functionality. For example, a three-step synthesis for 4-(pyrazol-1-yl)carboxanilides starts with the cyclocondensation of 4-nitrophenylhydrazine with a 1,3-dicarbonyl compound, followed by catalytic hydrogenation of the resulting 1-(4-nitrophenyl)-1H-pyrazole to yield the aniline precursor afinitica.com. Similarly, a four-step synthesis has been reported for other pyrazole-carboxamide derivatives researchgate.net.

Multicomponent reactions (MCRs) offer a more convergent approach, assembling the pyrazole core from three or more starting materials in a single pot. This strategy is valued for its efficiency and ability to generate molecular diversity nih.gov. A consecutive three-component synthesis can generate 3,4,5-substituted pyrazoles by first forming 1,3-diketones in situ from enolates and carboxylic acid chlorides, which then undergo cyclization with a hydrazine beilstein-journals.org.

Table 1: Comparison of Selected Multistep Synthetic Strategies

| Strategy | Key Steps | Advantages |

|---|---|---|

| Linear Synthesis | 1. Cyclocondensation to form nitro-substituted pyrazole.2. Reduction of nitro group to aniline.3. Amidation. | Stepwise control, well-established procedures. afinitica.com |

| Multicomponent Reaction (MCR) | In situ formation of a 1,3-dicarbonyl intermediate followed by cyclocondensation with hydrazine. | High efficiency, operational simplicity, rapid access to diverse structures. nih.govbeilstein-journals.org |

The most fundamental and widely used method for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic species, such as a 1,3-dicarbonyl compound. This classic approach is known as the Knorr pyrazole synthesis beilstein-journals.org. The reaction's versatility allows for the synthesis of a wide array of substituted pyrazoles by varying the substituents on both the hydrazine and the dicarbonyl component. For the synthesis of N-propyl-1H-pyrazole-4-carboxamide, propylhydrazine would be a logical starting material.

The reaction proceeds by condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyl compounds can sometimes be a challenge, potentially leading to a mixture of regioisomers beilstein-journals.org.

Alternative precursors for cyclization include α,β-unsaturated carbonyl compounds containing a leaving group at the β-position, or α,β-acetylenic ketones tandfonline.com. Another variation involves the cyclization of hydrazones derived from ketones with reagents like diethyl oxalate to form pyrazole carboxylates, which are direct precursors to carboxamides nih.govresearchgate.net.

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic systems, and it has found significant application in the synthesis of pyrazole-4-carboxamides. thieme-connect.comresearchgate.net This reaction typically uses a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and a halide such as phosphorus oxychloride (POCl₃) thieme-connect.comresearchgate.net.

A common strategy involves the Vilsmeier-Haack reaction of hydrazones. The hydrazone is treated with the Vilsmeier reagent (e.g., POCl₃/DMF), which facilitates an intramolecular cyclization and concurrent formylation at the 4-position of the newly formed pyrazole ring. researchgate.netchemmethod.comnih.gov This one-pot process directly yields 4-formylpyrazoles, which are versatile intermediates. nih.govresearchgate.net The resulting pyrazole-4-carbaldehyde can then be oxidized to the corresponding carboxylic acid and subsequently converted to the desired this compound via standard amidation procedures.

This method is advantageous as it often proceeds under mild conditions and provides a direct route to the key 4-formylpyrazole intermediate chemmethod.comstmjournals.comscispace.com.

Table 2: Key Intermediates in Pyrazole-4-carboxamide Synthesis

| Intermediate | Synthetic Method | Subsequent Transformation |

|---|---|---|

| Pyrazole-4-carboxylic acid/ester | Knorr synthesis with a dicarbonyl-ester; Oxidation of 4-formylpyrazole. | Amidation with propylamine. |

| 4-Formylpyrazole | Vilsmeier-Haack reaction of hydrazones. nih.govchemmethod.comnih.gov | Oxidation to carboxylic acid, followed by amidation. |

| 1,3-Dicarbonyl Compound | Claisen condensation or other classical methods. | Cyclization with propylhydrazine. beilstein-journals.org |

Green Chemistry Approaches in Pyrazole Carboxamide Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrazoles, to minimize environmental impact. These approaches focus on reducing the use of hazardous reagents and solvents, improving energy efficiency, and simplifying reaction procedures.

One notable green method is the use of water as a solvent for pyrazole synthesis. An efficient method has been developed for the synthesis of pyrazole-3-carboxylates via the cyclization of 2,4-diketoesters with semicarbazide hydrochloride "on water," which avoids the use of toxic hydrazine and organic solvents rsc.org.

Microwave-assisted synthesis and grinding techniques are other prominent green chemistry tools. These methods can significantly reduce reaction times, improve yields, and often eliminate the need for a solvent nih.gov. Multicomponent reactions, which increase atom economy and reduce waste by combining several steps into one pot, are also considered a green approach nih.gov. The design of chemical processes that reduce or eliminate the generation of hazardous substances is a core tenet of green chemistry nih.gov.

Derivatization Strategies of the this compound Scaffold

The this compound structure serves as a versatile scaffold that can be modified at several positions to generate a library of analogues. Derivatization can occur at the pyrazole ring nitrogens, the carbon atoms of the ring, or the carboxamide side chain. The pyrazole ring itself is a privileged scaffold in medicinal chemistry due to its unique chemical properties and its ability to participate in various biological interactions researchgate.netnih.gov.

The pyrazole ring contains two nitrogen atoms: an acidic, pyrrole-like nitrogen (N1) and a basic, pyridine-like nitrogen (N2) mdpi.comresearchgate.net. In this compound, the N1 position is already substituted. Further derivatization can be targeted at the C3, C5, and the amide nitrogen. For instance, a variety of novel pyrazole-4-carboxamides have been synthesized as potential fungicides by introducing different substituents onto the core structure nih.govacs.org.

The primary strategy for varying this group is to use different substituted hydrazines in the initial cyclization step. For example, using methylhydrazine, phenylhydrazine, or benzylhydrazine instead of propylhydrazine would lead to the corresponding N-methyl, N-phenyl, or N-benzyl pyrazole analogues.

The N-unsubstituted pyrazole ring is capable of acting as both a hydrogen bond donor and acceptor. Substitution at the pyrrole-like nitrogen, as with the propyl group, removes its ability to act as a hydrogen bond donor, which can significantly alter its biological activity and pharmacokinetic properties nih.gov. Direct chemical modification of an existing N-propyl group would likely involve reactions on the propyl chain itself, such as halogenation followed by nucleophilic substitution, but this is a less direct approach compared to building the desired N-substituent into the hydrazine precursor.

Substituent Effects on the Pyrazole Ring System

The physicochemical properties and reactivity of the pyrazole ring in this compound are significantly influenced by the nature and position of substituents. The pyrazole ring is an electron-rich aromatic system, but its characteristics can be finely tuned by the introduction of various functional groups at the C3, C5, and N1 positions. These modifications can alter the electron density distribution, acidity, basicity, and susceptibility of the ring to further chemical transformations. nih.govresearchgate.net

The electronic effects of substituents are paramount. Electron-donating groups (EDGs), such as alkyl groups, increase the electron density of the pyrazole ring. This enhancement of electron density generally increases the basicity of the pyridine-like nitrogen atom (N2). nih.gov Conversely, electron-withdrawing groups (EWGs), like halogens (e.g., -Cl, -F), difluoromethyl (-CF2H), or nitro (-NO2) groups, decrease the electron density of the ring. nih.govnih.gov This reduction in electron density makes the ring less reactive towards electrophiles but more susceptible to nucleophilic attack. Furthermore, EWGs increase the acidity of the pyrrole-like NH proton, facilitating deprotonation. nih.gov

The following table summarizes the anticipated effects of common substituents at the C3 and C5 positions of the this compound core structure.

| Substituent (R) at C3/C5 | Electronic Effect | Effect on Ring Electron Density | Predicted Effect on N-H Acidity (pKa) | Predicted Effect on Reactivity Towards Electrophiles |

|---|---|---|---|---|

| -CH₃ (Methyl) | Electron-Donating (Inductive) | Increase | Decrease | Increase |

| -Cl (Chloro) | Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | Decrease | Increase | Decrease |

| -CF₃ (Trifluoromethyl) | Strongly Electron-Withdrawing | Strongly Decrease | Strongly Increase | Strongly Decrease |

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Strongly Decrease | Strongly Increase | Strongly Decrease |

| -OCH₃ (Methoxy) | Electron-Donating (Resonance), Electron-Withdrawing (Inductive) | Increase | Decrease | Increase |

Functionalization of the Carboxamide Moiety

The carboxamide group (-C(=O)NH-propyl) in this compound is not merely a passive linker but an active functional group that can be chemically modified or used to direct reactions to other parts of the molecule. mdpi.comnih.gov Methodologies for its functionalization primarily involve reactions at the amide bond itself or leveraging the amide as a directing group for C-H activation.

Amide as a Directing Group:

A prominent strategy for functionalizing molecules containing an amide is through transition metal-catalyzed C-H activation, where the amide group directs the catalyst to a specific C-H bond. nih.gov The oxygen of the carbonyl and, in some cases, the nitrogen atom can coordinate to a metal center (e.g., Palladium, Rhodium, Ruthenium), forming a metallacyclic intermediate. nih.govacs.org This geometric constraint positions the catalyst to selectively activate a C-H bond, typically at the ortho position of an aromatic ring attached to the nitrogen or carbonyl. In the case of this compound, the amide could direct functionalization to the C5 position of the pyrazole ring. nih.gov This approach allows for the introduction of a wide array of functional groups, including aryl, alkyl, and alkoxy groups, under relatively mild conditions. mdpi.com

Reductive Functionalization:

The amide carbonyl can be activated to undergo nucleophilic addition, leading to a variety of transformations. A common method involves activation with electrophilic reagents like triflic anhydride (Tf₂O), which converts the carbonyl oxygen into a good leaving group. frontiersin.orgnih.gov The resulting activated intermediate can then react with various nucleophiles. Subsequent reduction of the functionalized iminium ion intermediate yields a highly functionalized amine. This two-step sequence, known as reductive functionalization, effectively transforms the carboxamide into a substituted amine, offering a pathway to novel analogues. frontiersin.orgnih.gov

Other Transformations:

The Vilsmeier-Haack reaction represents another route for functionalization, although it targets the pyrazole ring rather than the carboxamide itself. Hydrazones can be cyclized and formylated in one pot using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield 4-formylpyrazole derivatives. chemmethod.com This formyl group is a versatile handle for further synthetic transformations, such as conversion into other functional groups or use in condensation reactions.

The table below outlines key strategies for the functionalization of the carboxamide moiety or for using it as a directing group.

| Methodology | Key Reagents/Catalysts | Target Site | Transformation | Reference Example |

|---|---|---|---|---|

| Directed C-H Arylation | Pd(OAc)₂, Ligand, Base | C5-H of Pyrazole Ring | Forms a new C-C bond (C-Aryl) | Amide-directed C-H functionalization. mdpi.com |

| Directed C-H Alkoxylation | Pd(OAc)₂, Oxidant (e.g., PhI(OAc)₂) | C5-H of Pyrazole Ring | Forms a new C-O bond (C-OR) | Wang and coworkers' C-H alkoxylation. nih.gov |

| Reductive Alkylation | 1. Tf₂O, Base 2. Organometallic Nucleophile (e.g., Grignard) 3. Reducing Agent (e.g., NaBH₄) | Amide Carbonyl | -C(=O)NH- → -CH(R)NH- | Triflic anhydride-mediated functionalization. frontiersin.orgnih.gov |

| Vilsmeier-Haack Formylation | POCl₃, DMF | C4-position of pyrazole (on precursor) | Introduces a -CHO group | Synthesis of 4-formylpyrazoles. chemmethod.com |

Spectroscopic and Structural Characterization of N Propyl 1h Pyrazole 4 Carboxamide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For N-propyl-1H-pyrazole-4-carboxamide, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for structural confirmation. researchgate.net

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment in the molecule.

Pyrazole (B372694) Ring Protons: The protons at the C3 and C5 positions of the pyrazole ring will appear as two distinct singlets in the aromatic region, typically between δ 7.5 and 8.5 ppm. The proton on the pyrazole nitrogen (N-H) is expected to produce a broad singlet at a higher chemical shift, often above δ 10.0 ppm, due to its acidic nature and potential involvement in hydrogen bonding.

Amide Proton: The amide (N-H) proton of the carboxamide group will also appear as a signal, often a triplet if coupled to the adjacent methylene (B1212753) group, typically in the range of δ 8.0-9.0 ppm. Its chemical shift can be highly variable depending on the solvent and concentration.

Propyl Group Protons: The N-propyl group will give rise to three distinct signals:

A triplet corresponding to the terminal methyl (CH₃) protons around δ 0.9 ppm.

A multiplet (typically a sextet) for the central methylene (CH₂) protons adjacent to both the methyl and the nitrogen-bound methylene group, expected around δ 1.6 ppm.

A triplet for the methylene (CH₂) protons directly attached to the amide nitrogen, shifted further downfield to approximately δ 3.3 ppm due to the electron-withdrawing effect of the nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment unfold_more | Predicted Chemical Shift (δ, ppm) unfold_more | Multiplicity unfold_more |

|---|---|---|

| Pyrazole N-H | > 10.0 | Broad Singlet |

| Amide N-H | 8.0 - 9.0 | Triplet |

| Pyrazole C3-H & C5-H | 7.5 - 8.5 | Singlets |

| N-CH₂-CH₂-CH₃ | ~ 3.3 | Triplet |

| N-CH₂-CH₂-CH₃ | ~ 1.6 | Sextet |

| N-CH₂-CH₂-CH₃ | ~ 0.9 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, seven distinct carbon signals are expected.

Carbonyl Carbon: The carbon of the amide carbonyl (C=O) group is the most deshielded, appearing significantly downfield, typically in the range of δ 160-165 ppm. researchgate.net

Pyrazole Ring Carbons: The three carbons of the pyrazole ring will have characteristic shifts. The C4 carbon, attached to the carboxamide group, will be found around δ 115-125 ppm. The C3 and C5 carbons are expected in the δ 130-140 ppm region. chemicalbook.com

Propyl Group Carbons: The three carbons of the propyl group will appear in the upfield (aliphatic) region of the spectrum. The carbon attached to the nitrogen (N-CH₂) will be the most downfield of the three, around δ 40-45 ppm. The central CH₂ carbon is expected around δ 22-26 ppm, and the terminal methyl (CH₃) carbon will be the most upfield, around δ 11-13 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment unfold_more | Predicted Chemical Shift (δ, ppm) unfold_more |

|---|---|

| C=O (Amide) | 160 - 165 |

| C3 & C5 (Pyrazole) | 130 - 140 |

| C4 (Pyrazole) | 115 - 125 |

| N-CH₂-CH₂-CH₃ | 40 - 45 |

| N-CH₂-CH₂-CH₃ | 22 - 26 |

| N-CH₂-CH₂-CH₃ | 11 - 13 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. The molecular formula for this compound is C₇H₁₁N₃O, giving it a molecular weight of approximately 153.18 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 153. Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the bond between the N-propyl group and the amide nitrogen, or the C-C bond adjacent to the nitrogen, leading to fragments from the loss of an ethyl or propyl radical.

McLafferty Rearrangement: A potential rearrangement involving the transfer of a hydrogen atom from the propyl chain to the carbonyl oxygen, followed by cleavage.

Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo characteristic fragmentation, often involving the loss of molecular nitrogen (N₂, 28 Da) or hydrogen cyanide (HCN, 27 Da).

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z unfold_more | Predicted Fragment Identity unfold_more |

|---|---|

| 153 | [M]⁺ (Molecular Ion) |

| 124 | [M - C₂H₅]⁺ (Loss of ethyl radical) |

| 111 | [M - C₃H₆]⁺ (Loss of propene via rearrangement) |

| 95 | [Pyrazole-C=O]⁺ |

| 67 | [Pyrazole]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the key absorptions are expected as follows:

N-H Stretching: Two distinct N-H stretching bands are anticipated. A broad band between 3100-3300 cm⁻¹ corresponds to the N-H of the pyrazole ring, often broadened due to hydrogen bonding. mdpi.com A sharper band, or a pair of bands for a primary amide, would be expected for the amide N-H around 3300-3500 cm⁻¹.

C-H Stretching: Absorptions for the sp² C-H bonds on the pyrazole ring appear just above 3000 cm⁻¹, while the sp³ C-H stretches of the propyl group appear just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the amide carbonyl (C=O) stretch is a prominent feature, typically appearing in the region of 1640-1680 cm⁻¹. researchgate.net

N-H Bending: The N-H bending vibration of the amide group typically appears around 1550-1640 cm⁻¹.

C=C and C=N Stretching: Vibrations associated with the pyrazole ring are expected in the 1400-1600 cm⁻¹ region.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group unfold_more | Predicted Frequency (cm⁻¹) unfold_more | Intensity unfold_more |

|---|---|---|

| N-H Stretch (Amide & Pyrazole) | 3100 - 3500 | Medium-Strong, Broad |

| C-H Stretch (sp²) | 3000 - 3100 | Medium |

| C-H Stretch (sp³) | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | 1640 - 1680 | Strong, Sharp |

| N-H Bend (Amide II) | 1550 - 1640 | Medium |

| C=N, C=C Stretch (Ring) | 1400 - 1600 | Medium-Variable |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not publicly available, analysis of related structures allows for a reliable prediction of its solid-state characteristics. cardiff.ac.uk

It is expected that the pyrazole ring is essentially planar. The carboxamide group may exhibit some degree of twisting relative to the plane of the pyrazole ring. A key feature in the crystal packing would be extensive hydrogen bonding. The N-H groups of both the pyrazole ring and the amide function as hydrogen bond donors, while the carbonyl oxygen and the sp² nitrogen of the pyrazole ring act as hydrogen bond acceptors. These interactions are likely to link the molecules into chains, sheets, or more complex three-dimensional networks, significantly influencing the compound's melting point and solubility. mdpi.comcardiff.ac.uk For instance, related pyrazole structures are known to form motifs like catemers or trimers through hydrogen bonding. mdpi.com

Structure Activity Relationship Sar Studies of N Propyl 1h Pyrazole 4 Carboxamide Derivatives

Impact of Substituent Modifications on Biological Efficacy

The biological activity of N-propyl-1H-pyrazole-4-carboxamide derivatives is profoundly influenced by the nature and position of substituents on both the pyrazole (B372694) and carboxamide moieties. Research has demonstrated that even minor chemical alterations can lead to significant changes in potency and selectivity, particularly in the development of fungicides and anticancer agents.

In the realm of fungicides, many this compound derivatives have been developed as succinate (B1194679) dehydrogenase inhibitors (SDHIs). The SAR of these compounds is well-defined. For instance, the N-propyl group at the 1-position of the pyrazole ring is often crucial for activity. Modifications to the phenyl ring of the carboxamide portion have shown varied effects. For example, the introduction of a benzimidazole (B57391) group has led to the development of potent antifungal agents. Specifically, compounds like 3-(difluoromethyl)-1-methyl-N-(1-propyl-1H-benzo[d]imidazol-2-yl)-1H-pyrazole-4-carboxamide have demonstrated significant efficacy against Botrytis cinerea, with activity comparable to the commercial fungicide boscalid. nih.gov Further studies have shown that the presence of a flexible chain motif in the carboxamide portion can also enhance fungicidal activity against a broad spectrum of plant pathogens. nih.gov

The fungicidal activity is also sensitive to substitutions on the pyrazole ring itself. The presence of a difluoromethyl group at the 3-position of the pyrazole ring is a common feature in many potent SDHI fungicides. nih.gov The combination of this group with specific substituents on the N-phenyl ring of the carboxamide has yielded compounds with excellent fungicidal activities against various rust fungi, in some cases exceeding the performance of commercial fungicides. nih.gov

In the context of anticancer research, SAR studies have highlighted the importance of different substitution patterns. The introduction of ureido or thioureido groups at the 5-position of the pyrazole ring has been explored, leading to compounds with cytotoxic effects. The nature of the substituent on the terminal nitrogen of the ureido group can significantly impact the anticancer activity. Furthermore, the substitution on the N-phenyl ring of the carboxamide is critical. For instance, the presence of a 4-methylpiperazin-1-ylmethyl group has been associated with enhanced DNA binding affinity and potent antiproliferative effects in certain cancer cell lines.

The following tables summarize the impact of various substitutions on the biological efficacy of this compound derivatives based on published research findings.

| Fungicidal Activity of this compound Derivatives | |||

| Compound | Modification | Target Organism | Biological Efficacy |

| 3-(difluoromethyl)-1-methyl-N-(1-propyl-1H-benzo[d]imidazol-2-yl)-1H-pyrazole-4-carboxamide (A7) | Introduction of a 1-propyl-1H-benzo[d]imidazol-2-yl group at the carboxamide nitrogen. | Botrytis cinerea | EC50 of 0.79 µg/mL. nih.gov |

| N-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (B11) | Introduction of a 1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl group at the carboxamide nitrogen. | Botrytis cinerea | EC50 of 0.56 µg/mL. nih.gov |

| Pyrazole-4-carboxamide derivatives with flexible chain motifs | Introduction of flexible chains to the carboxamide moiety. | Sclerotinia sclerotiorum | EC50 values ranging from 2.04 to 15.2 μg mL−1. nih.gov |

| Pyrazole-4-carboxamide TM-series (TM-1, TM-2, TM-3, TM-4, TM-5, TM-7, TM-8) | Modifications on the N-phenyl ring of the carboxamide. | Corn rust | 2-4 times higher activity than fluxapyroxad (B1673505) and bixafen. nih.gov |

| Anticancer Activity of this compound Derivatives | |||

| Compound | Modification | Target | Biological Efficacy |

| GeGe-3 (ethyl 1-(2-hydroxypentyl)-5-(3-(3-(trifluoromethyl) phenyl)ureido)-1H-pyrazole-4-carboxylate) | Ureido group at position 5 and other substitutions. | DMPK1, Calreticulin | Potent anti-angiogenic properties. researchgate.net |

| 3-(3-chloro-5-hydroxyphenyl)-N-(2-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-1H-pyrazole-1-carboxamide (Compound 19) | Substituted phenyl and pyridinyl groups on the pyrazole ring. | A375 cancer cell lines | IC50 = 4.2 μM. nih.gov |

| 1,3-diphenyl-N-(phenylcarbamothioyl)-1H-pyrazole-4-carboxamide (Compound 24) | Phenylcarbamothioyl group at the carboxamide nitrogen. | CDK2 | IC50 = 25 nM. nih.gov |

Conformational Influences on Activity and Selectivity

The three-dimensional conformation of this compound derivatives plays a critical role in their biological activity and selectivity. The spatial arrangement of the pyrazole ring, the carboxamide linker, and the various substituents determines how the molecule fits into the binding pocket of its biological target. Molecular docking studies have been instrumental in visualizing these interactions and explaining the observed SAR.

The planarity of the pyrazole ring is a key feature, and the orientation of the substituents relative to this plane can significantly affect binding. The amide bond of the carboxamide linker introduces a degree of rotational freedom, and the preferred conformation around this bond is crucial for optimal interaction with the target protein. For instance, in SDHI fungicides, the conformation of the molecule allows for specific hydrogen bonding and hydrophobic interactions within the active site of the succinate dehydrogenase enzyme. nih.gov Molecular docking simulations have shown that potent inhibitors adopt a conformation where the pyrazole ring and the N-phenyl ring are positioned in a way that maximizes contact with key amino acid residues. nih.gov

Conformational restriction is a strategy that has been employed to enhance activity and selectivity. By introducing rigid structural elements or bulky groups, the conformational flexibility of the molecule can be reduced, locking it into a more bioactive conformation. This can lead to a more favorable entropy of binding and, consequently, higher potency. However, the introduction of excessive rigidity can also be detrimental if the locked conformation is not complementary to the target's binding site.

Design Principles for Enhanced Target Binding and Potency

The insights gained from SAR and conformational studies have led to the formulation of key design principles for developing this compound derivatives with enhanced target binding and potency. These principles guide the rational design of new compounds with improved biological profiles.

A primary design principle is the concept of scaffold hopping and bioisosteric replacement . This involves replacing parts of a known active molecule with other chemical groups that retain similar steric and electronic properties but may improve other characteristics like metabolic stability or solubility. For example, the benzimidazole group has been successfully used as a replacement for other aromatic systems in the carboxamide portion of fungicides. nih.gov

Structure-based drug design is another powerful approach that utilizes the three-dimensional structure of the target protein, often obtained through X-ray crystallography or homology modeling. This allows for the design of molecules that are complementary in shape and chemical properties to the binding site. Molecular docking simulations are a key tool in this process, enabling the prediction of binding modes and affinities of virtual compounds before they are synthesized. nih.govnih.gov

The principle of modulating physicochemical properties is also crucial. By making systematic changes to the substituents, properties such as lipophilicity, polarity, and hydrogen bonding capacity can be fine-tuned to optimize target engagement and cell permeability. For example, the introduction of fluorine atoms or other halogen groups can significantly alter the electronic properties and metabolic stability of a molecule.

Finally, the concept of multi-target drug design has emerged as a promising strategy, particularly in cancer therapy. This involves designing single molecules that can interact with multiple biological targets involved in a disease pathway. Pyrazole derivatives have shown potential in this area, with some compounds exhibiting inhibitory activity against multiple kinases. nih.govnih.gov This approach can lead to enhanced efficacy and may help to overcome drug resistance.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For pyrazole-4-carboxamide derivatives, docking studies have been crucial in elucidating their binding modes with various biological targets.

Researchers have extensively used molecular docking to understand how pyrazole (B372694) carboxamides inhibit succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and a common target for fungicides. researchgate.netnih.gov These studies simulate the insertion of the pyrazole carboxamide ligand into the enzyme's active site. The results frequently show that the high affinity of these compounds for the SDH protein is due to the formation of hydrogen bonds and π-π stacking interactions. nih.gov For instance, in one study, the molecular docking of a potent pyrazole-4-carboxamide derivative (compound 8j) revealed that its pyrazole ring and amide bridge were key to its binding affinity within the SDH active site. nih.gov Another study on N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamides found that substitutions on the pyrazole ring could form additional interactions, increasing the van der Waals forces between the compound and the SDH enzyme. nih.gov

Beyond SDH, docking studies have explored the interactions of pyrazole-carboxamides with other important enzymes. Studies on derivatives designed as carbonic anhydrase (CA) inhibitors showed that the molecules fit well within the active sites of human CA I and CA II isoenzymes. nih.govnih.gov Similarly, derivatives of N,1,3-triphenyl-1H-pyrazole-4-carboxamide have been docked into the active site of Aurora-A kinase to understand their potential as anticancer agents. nih.gov These simulations provide a probable binding model, which is essential for further structure-based drug design. nih.gov

The insights from these docking studies are summarized in the table below, illustrating the common interactions for this class of compounds.

| Compound Class | Target Protein | Key Interacting Residues | Types of Interactions | Source |

| Pyrazole-4-carboxamides | Succinate Dehydrogenase (SDH) | Arg297 | Hydrogen Bonds, π-π Stacking | researchgate.netnih.gov |

| N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamides | Succinate Dehydrogenase (SDH) | C_S42 | Dipolar-dipolar, van der Waals | nih.gov |

| Pyrazole-carboxamides with sulfonamide moiety | Carbonic Anhydrase (hCA I, hCA II) | Not Specified | Not Specified | nih.govnih.gov |

| N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives | Aurora-A Kinase | Not Specified | Not Specified | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For pyrazole carboxamides, 3D-QSAR models have been developed to systematically analyze the structure-activity relationship and guide the design of more potent fungicides. researchgate.net

The goal of a QSAR study is to identify the key structural features (e.g., steric, electronic, hydrophobic) that govern the activity of the compounds. By building a reliable model, chemists can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. For a series of pyrazole-4-carbohydrazides, 3D-QSAR models were constructed to explore their fungicidal activity, leading to a better understanding of their mechanism and the structural requirements for potency. researchgate.net Although a specific QSAR model for N-propyl-1H-pyrazole-4-carboxamide has not been reported, the established methodologies for its analogs demonstrate the utility of this approach. Such a model would correlate physicochemical properties of derivatives (e.g., changing the alkyl chain length or substituting on the pyrazole ring) with their observed biological effects.

Conformational Analysis and Energetic Stability Studies

Studies on pyrazole derivatives have shown that the pyrazole backbone significantly influences the physicochemical and energetic properties of the molecule. researchgate.net The stability of drugs containing pyrazole rings is often higher against oxidative metabolism compared to related heterocycles like imidazole (B134444) or thiazole. nih.gov This enhanced stability is partly attributed to the acidic nature of the pyrazole ring. nih.gov For energetic materials, the combination of pyrazole with other heterocycles like oxadiazole or triazole has been shown to result in compounds with excellent thermal stability. researchgate.net While these studies are on different classes of pyrazole compounds, they underscore the inherent stability of the pyrazole core, which is a key feature of this compound.

Molecular Dynamics (MD) Simulations of Ligand-Protein Complexes

Molecular Dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. In drug discovery, MD simulations complement molecular docking by providing insights into the stability and dynamics of a ligand-protein complex.

Several studies on pyrazole-carboxamide derivatives have employed MD simulations to validate docking results. nih.govnih.gov For example, after docking pyrazole-carboxamide sulfonamides into the active sites of carbonic anhydrase I and II, 50-nanosecond MD simulations were performed. nih.govnih.gov The results showed that the docked compounds exhibited good stability within the binding sites, with only minor conformational changes and fluctuations throughout the simulation. nih.govnih.gov The stability is often assessed by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over time. A stable RMSD plot indicates that the ligand remains securely bound in the active site. researchgate.net Another metric, the root-mean-square fluctuation (RMSF), is used to identify the flexibility of different parts of the protein, revealing how the protein structure might adapt to the bound ligand. researchgate.net These simulations confirm that the interactions predicted by docking are maintained in a dynamic environment.

Theoretical Calculations (e.g., Molecular Orbital Methods, Density Functional Theory)

Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and reactivity of molecules. These quantum mechanical methods can provide detailed information that is often inaccessible through experiments alone.

For pyrazole carboxamide derivatives, DFT studies have been used to analyze their molecular structure and properties. acs.org Such calculations can optimize the molecule's geometry and determine its electronic properties, such as the distribution of electron density and the energies of molecular orbitals (e.g., HOMO and LUMO). This information is valuable for understanding the molecule's reactivity and its potential to engage in different types of chemical interactions. For instance, DFT could be applied to this compound to understand how the electronic nature of the pyrazole ring is influenced by the N-propyl and carboxamide substituents, which in turn affects its binding capabilities.

ADMET Prediction Studies (Excluding Human Clinical Data)

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction involves using computational models to estimate the pharmacokinetic and toxicological properties of a compound. Performing these predictions in silico is a crucial step in early-stage drug discovery, as it helps to identify candidates with potentially poor profiles before committing to expensive and time-consuming synthesis and testing.

For various series of pyrazole-carboxamide derivatives, ADMET analyses have been conducted computationally. nih.govnih.gov These studies predict a range of properties, such as aqueous solubility, blood-brain barrier penetration, cytochrome P450 (CYP) inhibition, and potential for toxicity (e.g., AMES test for mutagenicity). nih.govnih.gov For example, in a study of pyrazole-carboxamides bearing a sulfonamide moiety, ADMET analysis predicted that the compounds would not exhibit AMES toxicity. nih.govnih.gov Another study on pyrazolyl-pyran-2-one derivatives predicted the inhibition of CYP1A2, a key enzyme in drug metabolism. These predictions are vital for filtering out compounds that are likely to fail later in the development process due to unfavorable pharmacokinetic or safety issues.

| Compound Class | Predicted Property | Prediction Tool/Method | Finding | Source |

| Pyrazole-carboxamide sulfonamides | AMES Toxicity | In Silico ADMET Analysis | Predicted to be non-toxic | nih.govnih.gov |

| Pyrazole-carboxamide sulfonamides | Drug-likeness | Lipinski's Rule of Five | Properties examined according to the criteria | researchgate.net |

| Pyrazolyl-pyran-2-one derivatives | Metabolism | In Silico ADMET Analysis | Predicted to be an inhibitor of CYP1A2 |

Advanced Research Methodologies and Future Directions

Fragment-Based Drug Discovery (FBDD) Strategies

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in the early stages of drug development. This approach utilizes small, low-complexity molecules, or "fragments," that bind to biological targets with low affinity. The pyrazole (B372694) scaffold, a key component of N-propyl-1H-pyrazole-4-carboxamide, is a prime example of a fragment that can be used in FBDD. nih.govlifechemicals.comepa.gov

The rationale behind FBDD is that a library of small fragments can explore a larger chemical space more efficiently than a library of larger, more complex molecules. nih.govlifechemicals.com The pyrazole ring, with its aromatic nature and hydrogen bonding capabilities, is an ideal starting point for FBDD. mdpi.com Researchers can screen libraries of pyrazole-containing fragments against a specific biological target, such as a protein kinase or enzyme. Once a fragment with weak binding is identified, it can be grown or linked with other fragments to create a more potent and selective lead compound. nih.gov

The N-propyl group in this compound can be considered a simple vector that can be systematically modified during the fragment evolution process. Its presence can influence the solubility and lipophilicity of the fragment, which are crucial properties for drug-likeness. While specific studies focusing solely on this compound in FBDD are not extensively documented, the general principles of FBDD are widely applied to the broader class of pyrazole derivatives. nih.govepa.gov

Structure-Based Drug Design (SBDD) Approaches

Structure-Based Drug Design (SBDD) is a more targeted approach that relies on the three-dimensional structure of the biological target, which is typically determined through techniques like X-ray crystallography or NMR spectroscopy. This structural information allows for the rational design of molecules that can bind to the target with high affinity and selectivity. The pyrazole-4-carboxamide core is a common feature in many potent inhibitors designed using SBDD. nih.govnih.gov

Molecular docking simulations are a key component of SBDD, allowing researchers to predict how different modifications to the this compound scaffold will affect its binding to the target. nih.gov For example, a study on pyrazole-4-carboxamide derivatives as fungicides demonstrated that these compounds could interact with specific amino acid residues of the target enzyme, succinate (B1194679) dehydrogenase (SDH), through hydrogen bonding, which likely explains their mechanism of action. nih.gov

The table below illustrates examples of pyrazole-4-carboxamide derivatives and their targeted enzymes, highlighting the importance of this scaffold in SBDD.

| Compound Derivative | Target Enzyme | Disease/Application | Key Interactions |

| Pyrazole-4-carboxamide derivatives | Succinate Dehydrogenase (SDH) | Antifungal | Hydrogen bonding with TRP 173 |

| Pyrazole-based inhibitors | Protein Kinases (e.g., FGFR, ALK) | Anticancer | Hydrogen bonding with the hinge region (e.g., Glu1197, Met1199) |

| Pyrazole-4-carboxamide derivatives | Fms-like receptor tyrosine kinase 3 (FLT3) | Acute Myeloid Leukemia (AML) | Hydrogen bonds with the hinge region of FLT3 |

Lead Optimization Methodologies in Preclinical Research

Once a promising lead compound is identified through FBDD, SBDD, or high-throughput screening, it enters the lead optimization phase. This iterative process involves modifying the chemical structure of the lead to improve its potency, selectivity, and pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The this compound scaffold provides a versatile platform for such optimization. researchgate.net

A key methodology in lead optimization is the analysis of the Structure-Activity Relationship (SAR). By systematically altering different parts of the molecule, such as the N-propyl group, and observing the effect on biological activity, researchers can build a detailed understanding of which chemical features are important for the desired therapeutic effect. For example, replacing the N-propyl group with other alkyl or aryl groups can significantly impact the compound's potency and selectivity. researchgate.net

Computational methods also play a crucial role in lead optimization. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the activity of new derivatives before they are synthesized, saving time and resources. Molecular modeling can also be used to predict potential metabolic liabilities, helping to design compounds with improved stability and a longer half-life in the body.

The development of pyridine-carboxamide derivatives as DGAT-1 inhibitors provides a relevant example of lead optimization, where the initial lead compound was systematically modified to improve its in vitro and in vivo activity. nih.gov

Use of this compound as a Research Tool in Biochemical Studies

Beyond its role as a precursor to potential drugs, this compound and its derivatives are valuable research tools in biochemical studies. The pyrazole-4-carboxamide scaffold is present in numerous potent and selective inhibitors of various enzymes, which can be used as chemical probes to study the function of these enzymes in cellular pathways. mdpi.com

The synthesis of libraries of pyrazole-4-carboxamide derivatives, starting from a common intermediate like this compound, is a common strategy to develop such research tools. nih.gov These libraries can be screened against a panel of enzymes or receptors to identify selective binders that can then be further optimized into high-quality chemical probes.

Emerging Applications in Chemical Biology Research

The versatility of the this compound scaffold continues to open up new avenues in chemical biology research. One emerging area is the development of covalent inhibitors. These molecules form a permanent covalent bond with their target protein, leading to irreversible inhibition. The pyrazole-4-carboxamide structure can be modified to include a reactive group, or "warhead," that can form a covalent bond with a specific amino acid residue in the target protein.

Another area of interest is the development of chemical probes for target identification. In this approach, a pyrazole-4-carboxamide derivative can be functionalized with a tag, such as a biotin (B1667282) molecule or a fluorescent dye. This allows researchers to "pull down" the protein that the compound binds to, leading to the identification of new drug targets.

Furthermore, the pyrazole scaffold is being explored in the context of protein-protein interaction (PPI) inhibitors. reaxense.com PPIs are involved in a wide range of cellular processes, and their dysregulation is implicated in many diseases. The design of small molecules that can disrupt these interactions is a major challenge in drug discovery, and the pyrazole-4-carboxamide scaffold offers a promising starting point for the development of such inhibitors.

The ongoing research into the synthesis and biological activities of pyrazole carboxamides continues to uncover new therapeutic possibilities and provides valuable tools for understanding complex biological systems. nih.govnih.gov

Q & A

Q. Key Data :

- ESI-MS for 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide: m/z 403.1 ([M+H]) .

Advanced: What strategies enhance regioselectivity in the synthesis of N-substituted pyrazole carboxamides?

Methodological Answer:

- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro at position 4) to steer coupling to the desired nitrogen .

- Metal Catalysis : Use Cu(I) catalysts (e.g., CuBr) in Ullmann-type couplings to achieve selective N-alkylation .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates and reduce side reactions .

Case Study :

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine synthesis achieved 17.9% yield using CsCO as a base in DMSO at 35°C for 48 hours .

Basic: How to design experiments to assess the biological activity of pyrazole carboxamide derivatives?

Methodological Answer:

- Enzyme Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization or calorimetry .

- Cellular Models : Use cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity screening (IC determination via MTT assays) .

- Structure-Activity Relationships (SAR) : Systematically vary substituents (e.g., propyl vs. cyclopropyl groups) and correlate with activity .

Example :

In cannabinoid receptor studies, analogs with bulkier N-substituents showed higher binding affinity, guiding SAR optimization .

Advanced: How to interpret mass spectrometry data for complex pyrazole carboxamide derivatives?

Methodological Answer:

- Isotope Patterns : Chlorine or bromine substituents produce distinct isotope clusters (e.g., Cl/Cl ratio 3:1) .

- Fragmentation Pathways : Amide bond cleavage generates fragments like [M+H–CONHR] (e.g., m/z 215 → 178 for propyl loss) .

- High-Resolution MS (HRMS) : Confirm empirical formulas (e.g., CHClNO requires m/z 403.0964; observed 403.0966) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.